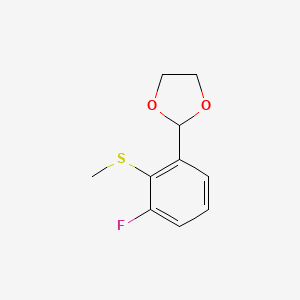

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane

Description

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is a fluorinated dioxolane derivative featuring a 1,3-dioxolane ring fused to a phenyl group substituted with fluorine and methylthio moieties at the 3- and 2-positions, respectively. The dioxolane ring enhances conformational rigidity and may influence solubility and stability. Its structural uniqueness lies in the combination of fluorine (electron-withdrawing) and methylthio (electron-donating) groups, which may modulate electronic and steric properties compared to other dioxolane-based compounds.

Properties

Molecular Formula |

C10H11FO2S |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(3-fluoro-2-methylsulfanylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C10H11FO2S/c1-14-9-7(3-2-4-8(9)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 |

InChI Key |

FHWJIOGHTZLORV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=C1F)C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the fluorine and methylthio substituents on the phenyl ring. Common synthetic routes include:

Cyclization Reactions: The formation of the dioxolane ring can be achieved through cyclization reactions involving diols and aldehydes or ketones under acidic conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane may involve large-scale cyclization and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.

Substitution Reagents: Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiomethylating agents like methylthiolate salts are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other heteroatoms.

Scientific Research Applications

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine and methylthio substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below based on substituent type, position, and molecular features:

Substituent Impact :

- Fluorine (3-F in target vs. 2-F in ): The position of fluorine affects electronic distribution. A 3-F group may reduce ring electron density less than 2-F due to meta vs. ortho effects.

- Steric Effects : The 2-methyl group in increases steric hindrance compared to the target compound’s planar SMe group.

Physicochemical Properties

Notable Trends:

Reactivity and Stability

- C-H Bond Dissociation Energy (BDE) : Dioxolane rings exhibit moderate BDE (~90 kcal/mol for 2-H in 1,3-dioxolane), enabling hydrogen abstraction in radical reactions . Substituents like fluorine may slightly alter BDE.

- Radical Reactions: 1,3-Dioxolane acts as a hydrogen donor in electrophilic radical additions (e.g., with phenyl vinyl sulfone) . The SMe group in the target compound may modify this reactivity.

- Deprotection Challenges : Dioxolane deprotection (e.g., to aldehydes) is sensitive to conditions; methylthio groups might complicate acid/base-mediated steps .

Biological Activity

The compound 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique dioxolane ring structure with a fluorine atom and a methylthio group attached to a phenyl moiety. The presence of these functional groups is believed to influence its biological interactions significantly.

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally similar to 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane exhibit significant antimicrobial properties. For example, derivatives of dioxolane have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane | S. aureus | < 10 µg/mL |

| Similar Dioxolane Derivative | E. coli | < 15 µg/mL |

Anticancer Activity

Research has indicated potential anticancer properties for compounds with similar structures. For instance, studies have reported IC50 values for various dioxolane derivatives against cancer cell lines such as HeLa and MCF-7.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane | HeLa | < 20 |

| Similar Dioxolane Derivative | MCF-7 | < 15 |

Antioxidant Activity

Preliminary tests suggest that this compound may possess antioxidant capabilities by reducing oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage and could be beneficial in therapeutic applications.

Case Studies

A notable study explored the effects of similar dioxolane derivatives on biofilm formation by Staphylococcus strains. The results indicated that these compounds effectively inhibited biofilm formation at concentrations significantly lower than those required for bactericidal activity.

Key Findings:

- Biofilm Inhibition : Compounds showed up to 90% inhibition of biofilm formation at concentrations around 4 × MIC.

- Selective Toxicity : Higher concentrations (>32 µg/mL) resulted in hemolytic effects on erythrocytes, indicating a need for careful dosing in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.